Esculin sesquihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

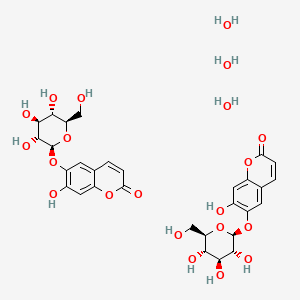

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H16O9.3H2O/c2*16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;;;/h2*1-4,10,12-17,19-21H,5H2;3*1H2/t2*10-,12-,13+,14-,15-;;;/m11.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMHQDJZWHRZPO-HPPUHPNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66778-17-4 | |

| Record name | Esculin sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066778174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESCULIN SESQUIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6AL93RDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Esculin Sesquihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Esculin sesquihydrate, a naturally occurring coumarin glucoside. The information presented herein is intended to support research and development activities by providing key data on its chemical and physical characteristics, along with insights into its biological interactions.

Core Physicochemical Data

This compound is the hydrated form of Esculin, containing one and a half molecules of water for each molecule of the parent compound.[1][2] This hydration influences its stability and solubility. The key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₁₅H₁₆O₉·1.5H₂O | [2][3] |

| Molecular Weight | 367.31 g/mol | [2][3] |

| CAS Number | 66778-17-4 | [1][2][4] |

| Appearance | White to off-white or light yellow crystalline powder/solid | [1][2][4][5] |

| Melting Point | 195 - 206 °C | [2][4] |

| Solubility | Water: Slightly soluble.[1][2][4][5] Phosphate-Buffered Saline (PBS, pH 7.2): ~5 mg/mL.[6] Methanol (hot): 50 mg/mL.[4][5] Dimethyl Sulfoxide (DMSO): ~16-60 mg/mL.[1][6] Ethanol: ~3 mg/mL.[6] Dimethylformamide (DMF): ~25 mg/mL.[6] Other: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[7] | |

| Other Properties | Hygroscopic;[1] Fluorescent under UV light.[1] |

Experimental Protocols

Detailed experimental procedures for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for compounds of this nature are provided below as a reference for laboratory practice.

Determination of Melting Point

The melting point of this compound can be determined using a digital melting point apparatus, such as a DigiMelt.

Methodology:

-

A small, dry sample of this compound is finely ground and packed into a capillary tube to a height of approximately 2-3 mm.

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

For an unknown sample, a rapid heating ramp (e.g., 10-20 °C/minute) can be used to determine an approximate melting range.

-

For a more precise measurement, a slower heating rate (e.g., 1-2 °C/minute) is used starting from a temperature approximately 20 °C below the expected melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the agitation period, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

A sample of the supernatant is carefully removed and filtered to ensure no solid particles are present.

-

The concentration of this compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectrophotometry.

-

The solubility is expressed in units such as mg/mL or mol/L.

Biological Activity and Signaling Pathway Inhibition

Esculin has demonstrated various biological activities, including anti-inflammatory and antioxidant effects. One of the key mechanisms underlying its anti-inflammatory properties is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway and Inhibition by Esculin

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.

Esculin has been shown to inhibit this pathway. The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by Esculin.

References

- 1. Esculin - LKT Labs [lktlabs.com]

- 2. CAS 66778-17-4: this compound | CymitQuimica [cymitquimica.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. ESCULIN | 66778-17-4 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

Esculin sesquihydrate mechanism of action in vitro.

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Esculin Sesquihydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esculin, a coumarin glucoside found in the bark of plants such as Fraxinus rhynchophylla (Ash tree), is a natural compound with a wide range of reported pharmacological activities.[1][2] In vitro studies have been pivotal in elucidating the molecular mechanisms underpinning its therapeutic potential. This technical guide provides a comprehensive overview of the in vitro mechanism of action of esculin, focusing on its antioxidant, anti-inflammatory, and anticancer properties. The information is presented with detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways to support further research and development.

Antioxidant Mechanism of Action

Esculin demonstrates significant antioxidant activity through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems via the Nrf2 signaling pathway.[1][3][4]

Direct Radical Scavenging

In vitro assays have quantified esculin's ability to directly neutralize various free radicals. This activity is crucial for protecting cells from oxidative damage.[5] Esculin has been shown to effectively scavenge superoxide anions (O2•-), nitric oxide radicals (NO•), and the stable radical DPPH.[3][5] This direct antioxidant action helps mitigate oxidative stress induced by xenobiotics and cellular metabolic processes.

Table 1: Radical Scavenging Activity of Esculin

| Radical Species | Assay Type | SC50 / EC50 Value | Reference |

|---|---|---|---|

| DPPH | DPPH Assay | 0.141 µM | [1][3] |

| Superoxide (O2•-) | Chemiluminescence | 69.27 µg/mL | [3][5] |

| Nitric Oxide (NO•) | Griess Assay | 8.56 µg/mL | [3][5] |

(SC50/EC50: The concentration required to scavenge 50% of the free radicals)

Activation of the Nrf2 Pathway

Beyond direct scavenging, esculin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[4][5][6] Esculin disrupts the interaction between Nrf2 and its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[5] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of protective enzymes like superoxide dismutase (SOD) and glutathione (GSH).[1][3][4]

Figure 1: Esculin activates the Nrf2 antioxidant pathway.

Anti-Inflammatory Mechanism of Action

Esculin exerts potent anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[3][4] This inhibition leads to a significant reduction in the production of pro-inflammatory mediators.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression.[1][7] In vitro studies in cell lines like LPS-stimulated RAW264.7 macrophages show that esculin prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][8] By stabilizing IκBα, esculin blocks the nuclear translocation of the active NF-κB p65 subunit, thereby suppressing the transcription of target genes including TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1][3][9][10]

Figure 2: Esculin inhibits the NF-κB inflammatory pathway.

Inhibition of the MAPK Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades, including p38, JNK, and ERK, are also key drivers of inflammation.[11][12][13] Esculin has been shown to suppress the phosphorylation and activation of p38 MAPK and JNK in response to inflammatory stimuli like LPS.[3][12][14] By inhibiting these pathways, esculin reduces the expression of downstream inflammatory targets, contributing to its overall anti-inflammatory effect.[12][13]

Table 2: Anti-inflammatory Effects of Esculin in Vitro

| Cell Line | Stimulus | Esculin Concentration | Observed Effects | Reference |

|---|---|---|---|---|

| RAW264.7 Macrophages | LPS | 300-500 µM | Reduced expression of IL-1β, TNF-α, iNOS via NF-κB inhibition. | [3][5] |

| RAW264.7 Macrophages | LPS | 10-50 µM | Inhibited p38/MAPK pathway; downregulated MMP-9. | [3][5] |

| HepG2 Cells | Free Fatty Acids | 25-200 µM | Reduced levels of TNF-α, IL-1β, IL-6. | [3][5] |

| Mouse Peritoneal Macrophages | LPS | 1 µg - 1 mg | Reduced TNF-α and IL-6 expression via p38, JNK, ERK1/2 inhibition. |[12] |

Anticancer and Pro-Apoptotic Mechanism of Action

Esculin exhibits anticancer activity by inhibiting cell proliferation and inducing programmed cell death (apoptosis) in various cancer cell lines.[1] The primary mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

Induction of Mitochondrial Apoptosis

In vitro studies on cancer cells, such as human A549 lung cancer cells, demonstrate that esculin treatment leads to the activation of key apoptotic proteins.[1] The mechanism involves:

-

Modulation of Bcl-2 Family Proteins: Esculin alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, favoring an increase in the Bax/Bcl-2 ratio.[15]

-

Mitochondrial Disruption: This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[15]

-

Caspase Activation: Cytochrome c triggers the assembly of the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[1][15]

Figure 3: Esculin induces apoptosis via the mitochondrial pathway.

Effects on Cell Proliferation and Migration

In addition to inducing apoptosis, esculin can inhibit cancer cell proliferation and migration. It has been shown to downregulate the Ras/extracellular signal-regulated kinase (ERK) signaling pathway, which is critical for tumor cell growth and invasion.[1] Furthermore, esculin can reduce the levels of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, enzymes that are essential for the degradation of the extracellular matrix during cancer cell invasion.[1]

Table 3: Anticancer Effects of Esculin in Vitro

| Cell Line | Esculin Concentration | Observed Effects | Reference |

|---|---|---|---|

| A549 (Human Lung Cancer) | Not specified | Increased activity of caspase-3 and caspase-9; downregulated Ras/ERK pathway. | [1] |

| MDA-MB-231 (Breast Cancer) | 28–900 µmol/L | Decreased viability and proliferation; regulated p53-p21 signaling. | [1] |

| HNE-3 (Nasopharyngeal Carcinoma) | 0.2, 0.6, 1.8 mmol/L | Inhibited migration and invasion; reduced MMP-2 and MMP-9 levels. |[1] |

Other Enzymatic Inhibition

Esculin and its aglycone, esculetin, have been investigated for their ability to inhibit various enzymes involved in skin aging and pigmentation.

Table 4: Other In Vitro Enzyme Inhibition by Esculin/Esculetin

| Enzyme | Function | Inhibitory Effect | IC50 Value | Reference |

|---|---|---|---|---|

| Tyrosinase | Melanin synthesis | Competitive inhibition | 43 µM (for Esculetin) | [16] |

| Hyaluronidase | Hyaluronic acid degradation | Potential inhibition | Not specified for Esculin | [17][18][19] |

| Elastase | Elastin degradation | Potential inhibition | Not specified for Esculin | [17][18][19] |

(Note: Data for tyrosinase inhibition is for esculetin, the aglycone of esculin. The potential for esculin to inhibit hyaluronidase and elastase is suggested but not quantitatively defined in the cited literature.)

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the mechanism of action of esculin. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

MTT Cell Viability Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[20][21]

-

Cell Seeding: Seed cells (e.g., A549, RAW264.7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and appropriate controls (vehicle control, positive control). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Figure 4: Experimental workflow for the MTT assay.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins (e.g., p-p38, IκBα, Caspase-3) in cell lysates.

-

Cell Culture and Lysis: Culture cells to ~80% confluency, treat with esculin and/or a stimulus (e.g., LPS) for the specified time, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band density relative to a loading control (e.g., β-actin or GAPDH).

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.[16][22][23]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH ~6.8), mushroom tyrosinase enzyme solution, and various concentrations of the test compound (esculin).

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding the substrate, L-DOPA.

-

Measurement: Immediately measure the formation of dopachrome by reading the absorbance at ~475-490 nm every minute for 15-20 minutes using a microplate reader.

-

Analysis: Calculate the percentage of tyrosinase inhibition for each esculin concentration compared to a control reaction without an inhibitor. Determine the IC50 value.

Conclusion

The in vitro evidence strongly supports the multifaceted mechanism of action of this compound. Its ability to concurrently mitigate oxidative stress via radical scavenging and Nrf2 activation, suppress inflammation by inhibiting the NF-κB and MAPK pathways, and induce cancer cell death through the mitochondrial apoptosis pathway highlights its significant therapeutic potential. These well-defined molecular actions provide a solid foundation for its further investigation and development as a lead compound in drug discovery programs targeting diseases with inflammatory and oxidative stress pathologies.

References

- 1. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Esculin Alleviates Osteoarthritis Progression Through the Sirt1/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coexpression of COX-2 and iNOS in Angiogenesis of Superficial Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Esculin exhibited anti-inflammatory activities in vivo and regulated TNF-α and IL-6 production in LPS-stimulated mouse peritoneal macrophages in vitro through MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. japsonline.com [japsonline.com]

- 19. Fisheries and Aquatic Sciences [e-fas.org]

- 20. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. activeconceptsllc.com [activeconceptsllc.com]

- 23. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Extraction of Esculin Sesquihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculin sesquihydrate, a coumarin glycoside, is a naturally occurring compound with a range of documented pharmacological activities, including antioxidant and anti-inflammatory effects. This technical guide provides an in-depth overview of the primary natural sources of this compound and details the methodologies for its extraction and purification. The content is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This guide includes quantitative data on esculin content in various plant materials, detailed experimental protocols for different extraction techniques, and a visual representation of a generalized extraction workflow. Furthermore, it elucidates the inhibitory effects of esculin and its aglycone, esculetin, on key inflammatory signaling pathways, namely NF-κB and MAPK, with accompanying diagrams.

Natural Sources of this compound

Esculin is predominantly found in the plant kingdom, with significant concentrations in the bark and leaves of several species. The primary and most commercially relevant sources are the horse chestnut tree (Aesculus hippocastanum) and various species of the ash tree (Fraxinus).

Table 1: Principal Natural Sources of this compound and Part-Specific Concentration

| Plant Species | Family | Plant Part | Esculin Concentration (% of dry weight) | Reference |

| Aesculus hippocastanum | Hippocastanaceae | Bark (mature tree, 40 cm diameter) | 7.9% | [1] |

| Bark (older branches, 5 cm diameter) | 3.6 - 6.0% | [1] | ||

| Bark (young shoots) | 0.4 - 0.8% | [1] | ||

| Fraxinus spp. (e.g., F. chinensis, F. ornus, F. rhynchophylla) | Oleaceae | Bark | 3.0% (minimum) | |

| Bursaria spinosa | Pittosporaceae | Leaves | - | |

| Daphne mezereum | Thymelaeaceae | Resin (Daphnin) | - |

Extraction of this compound

The extraction of esculin from its natural sources can be achieved through various methods, each with its own set of advantages and disadvantages in terms of yield, purity, cost, and environmental impact. The choice of method often depends on the scale of extraction and the desired purity of the final product.

Conventional Extraction Methods

Maceration is a simple and widely used technique that involves soaking the powdered plant material in a solvent for a specific period with occasional agitation.

Experimental Protocol: Maceration of Esculin from Aesculus hippocastanum Bark

-

Preparation of Plant Material: Collect fresh bark from Aesculus hippocastanum. Dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle. Grind the dried bark into a coarse powder using a mechanical grinder.

-

Solvent Selection: Methanol is a commonly used solvent for the maceration of esculin.

-

Extraction Process:

-

Place 100 g of the powdered bark into a large, sealed container.

-

Add 1000 mL of methanol to the container, ensuring the powder is fully submerged (a 1:10 solid-to-solvent ratio).

-

Seal the container and let it stand at room temperature for 8 days, with occasional shaking.

-

-

Filtration and Concentration:

-

After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Reflux extraction is a more efficient method than maceration as it is performed at an elevated temperature, which increases the solubility of the target compound and the rate of extraction.

Experimental Protocol: Reflux Extraction of Esculin from Fraxinus Bark

-

Preparation of Plant Material: Dry and powder the bark of the selected Fraxinus species as described for maceration.

-

Solvent Selection: An 80% ethanol-water solution is an effective solvent for reflux extraction.

-

Extraction Process:

-

Place 50 g of the powdered bark into a round-bottom flask.

-

Add 500 mL of 80% ethanol (1:10 solid-to-solvent ratio).

-

Set up a reflux apparatus by connecting a condenser to the flask.

-

Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 2-3 hours.

-

-

Filtration and Concentration:

-

Allow the mixture to cool to room temperature.

-

Filter the extract and concentrate it using a rotary evaporator as described previously.

-

Soxhlet extraction is a continuous extraction method that allows for the efficient extraction of compounds with a relatively small amount of solvent.

Experimental Protocol: Soxhlet Extraction of Esculin from Aesculus hippocastanum Bark

-

Preparation of Plant Material: Prepare the dried and powdered bark as previously described.

-

Apparatus Setup:

-

Place approximately 20 g of the powdered bark into a cellulose thimble.

-

Place the thimble inside the chamber of a Soxhlet extractor.

-

Fill a round-bottom flask with 250 mL of methanol.

-

Assemble the Soxhlet apparatus with a condenser.

-

-

Extraction Process:

-

Heat the methanol in the flask to its boiling point. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the plant material.

-

The solvent will slowly fill the thimble, extracting the esculin. When the solvent reaches the top of the siphon tube, it will be siphoned back into the round-bottom flask.

-

Allow this cycle to repeat for approximately 4-6 hours.

-

-

Solvent Recovery and Extract Collection:

-

After the extraction is complete, cool the apparatus.

-

The solution in the round-bottom flask contains the extracted esculin. Concentrate the extract using a rotary evaporator to obtain the crude esculin.

-

Modern Extraction Techniques

Ultrasound-Assisted Extraction (UAE) is a modern and efficient method that utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and mass transfer. This technique generally results in higher yields in a shorter time compared to conventional methods.

Table 2: Comparison of Different Extraction Methods for Esculin

| Extraction Method | Solvent | Temperature | Extraction Time | Yield | Reference |

| Maceration | Methanol | Room Temperature | 8 days | - | [2] |

| Reflux Extraction | 80% Ethanol | Boiling Point | 2-3 hours | - | |

| Soxhlet Extraction | Methanol | Boiling Point | 4-6 hours | - | |

| Ultrasound-Assisted Extraction | 83.9% Ethanol | - | 4.1 min | Higher than conventional methods |

Purification of Esculin

The crude extract obtained from any of the above methods contains a mixture of compounds. Further purification is necessary to isolate esculin in a high-purity form.

Crystallization

Crystallization is a common method for purifying solid compounds.

Experimental Protocol: Purification of Esculin by Crystallization

-

Dissolution: Dissolve the crude esculin extract in a minimal amount of a hot solvent mixture, such as 70% methanol-water.

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to induce crystallization.

-

Isolation of Crystals: Collect the formed crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to obtain pure esculin.

Column Chromatography

Column chromatography is a versatile technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase.

Experimental Protocol: Purification of Esculin by Column Chromatography

-

Column Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Pour the slurry into a glass column and allow the silica gel to pack uniformly.

-

-

Sample Loading:

-

Dissolve the crude esculin extract in a small amount of the mobile phase.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin eluting the column with a solvent system of increasing polarity. A common gradient is from hexane to ethyl acetate to methanol.

-

Collect fractions of the eluate in separate test tubes.

-

-

Fraction Analysis:

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing esculin.

-

-

Isolation:

-

Combine the pure fractions containing esculin and evaporate the solvent to obtain the purified compound.

-

Visualization of Workflows and Pathways

Generalized Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction and purification of esculin from its natural sources.

Caption: Generalized workflow for esculin extraction and purification.

Signaling Pathways Modulated by Esculin and Esculetin

Esculin and its aglycone, esculetin, have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][5] These pathways are crucial in the cellular response to inflammatory stimuli.

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Esculin and esculetin can inhibit this pathway.[5][6]

Caption: Inhibition of the NF-κB signaling pathway by Esculin/Esculetin.

The MAPK pathway is another critical signaling cascade involved in inflammation, cell proliferation, and apoptosis. It consists of a series of protein kinases that are sequentially activated. Esculin and esculetin have been found to inhibit the activation of key components of this pathway, such as p38, JNK, and ERK.[3]

Caption: Inhibition of the MAPK signaling pathway by Esculin/Esculetin.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, extraction, and purification of this compound, tailored for a scientific audience. The detailed protocols and comparative data on extraction methods offer valuable insights for optimizing the isolation of this pharmacologically active compound. Furthermore, the elucidation of its inhibitory action on the NF-κB and MAPK signaling pathways underscores its potential as a therapeutic agent and provides a basis for further research and drug development. The presented workflows and pathway diagrams serve as clear visual aids to complement the technical details provided.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. library.lsmu.lt [library.lsmu.lt]

- 5. Aesculetin exhibited anti-inflammatory activities through inhibiting NF-кB and MAPKs pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Esculin Sesquihydrate: A Technical Guide to its Fluorescence Spectrum and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculin sesquihydrate, a coumarin glucoside naturally found in various plants such as the horse chestnut (Aesculus hippocastanum), is a fluorescent compound with applications in biomedical research and diagnostics.[1] Its intrinsic fluorescence makes it a valuable tool in microbiology for the identification of bacterial species, particularly Enterococcus, through hydrolysis assays.[1] Understanding the photophysical properties of esculin, namely its fluorescence spectrum and quantum yield, is critical for its effective application in assays, imaging, and other fluorescence-based methodologies. This technical guide provides an in-depth overview of these characteristics, details experimental protocols for their measurement, and presents logical workflows for photophysical analysis.

Quantitative Photophysical Data

The fluorescence properties of this compound are characterized by its excitation and emission spectra. The key quantitative data are summarized in the table below.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~336 nm | In the long-wave ultraviolet range.[2] |

| Emission Maximum (λem) | ~409 nm | Emits in the blue region of the visible spectrum.[2] |

| Fluorescence Quantum Yield (ΦF) | Not reported | The fluorescence quantum yield for this compound is not readily available in the published literature. However, the aglycone, aesculetin, exhibits pH-dependent fluorescence, with an increasing quantum yield at higher pH.[3] For context, other coumarin derivatives can exhibit quantum yields ranging from low to high (e.g., Coumarin 1 has a quantum yield of 0.73 in ethanol). |

Photophysical Principles and Relationships

The fluorescence of this compound is governed by the principles of electronic excitation and subsequent relaxation. When a molecule of esculin absorbs a photon of light corresponding to its absorption spectrum, an electron is promoted to a higher energy singlet state (S1). From this excited state, the molecule can return to the ground state (S0) through several pathways. Fluorescence is the radiative decay pathway where a photon is emitted. This process is illustrated in the following diagram.

Caption: Simplified Jablonski diagram illustrating the photophysical processes of esculin.

Experimental Protocols

Measurement of Fluorescence Spectrum

Objective: To determine the excitation and emission maxima of this compound.

Materials:

-

This compound

-

Solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (~409 nm) or a wavelength within the emission band.

-

Scan a range of excitation wavelengths (e.g., 250-400 nm).

-

The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum (~336 nm).

-

Scan a range of emission wavelengths (e.g., 380-600 nm).

-

The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).

-

-

Data Correction: Ensure that the recorded spectra are corrected for instrument-specific variations in lamp intensity and detector response.

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a known standard.

Principle: The comparative method, also known as the Williams et al. method, involves comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. When both solutions have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons.

Materials:

-

This compound (test sample)

-

A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54, λex ~350 nm)

-

Solvent (must be the same for the sample and standard if possible, or the refractive index must be accounted for)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Methodology:

Caption: Experimental workflow for determining fluorescence quantum yield.

-

Solution Preparation: Prepare a series of five to six dilute solutions of both the this compound and the chosen standard in the same solvent. The absorbances of these solutions at the selected excitation wavelength should range from approximately 0.01 to 0.1.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum. This integrated intensity is proportional to the number of emitted photons.

-

-

Data Analysis:

-

For both the esculin and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance values.

-

The plots should be linear, and the gradients (slopes) should be determined.

-

The fluorescence quantum yield of the esculin sample (ΦF,sample) can then be calculated using the following equation:

ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)

Where:

-

ΦF,std is the quantum yield of the standard.

-

Gradsample and Gradstd are the gradients of the plots for the sample and standard, respectively.

-

ηsample and ηstd are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.

-

-

Conclusion

This compound is a useful fluorescent probe with excitation and emission maxima in the ultraviolet and blue regions of the spectrum, respectively. While a definitive fluorescence quantum yield has not been established in the literature, the experimental protocols outlined in this guide provide a robust framework for its determination. For researchers and professionals in drug development, a precise understanding of these photophysical parameters is essential for the quantitative application of esculin in fluorescence-based assays and imaging techniques. It is recommended that the quantum yield be determined experimentally under the specific conditions of the intended application.

References

Esculin sesquihydrate CAS number and molecular structure.

An In-depth Review of the Physicochemical Properties, Bioactivity, and Underlying Mechanisms of a Promising Coumarin Glycoside

This technical guide provides a comprehensive overview of Esculin sesquihydrate, a naturally occurring coumarin glycoside with significant pharmacological potential. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, biological activities, and the experimental methodologies used to elucidate its effects.

Core Physicochemical and Identification Data

This compound is the hydrated form of Esculin, a glucoside of esculetin. It is a white to off-white crystalline powder.[1] Key identification and physicochemical properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 66778-17-4[1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₆O₉·1.5H₂O[2][5] |

| Molecular Weight | 367.31 g/mol [2][4] |

| Synonyms | Aesculinum, Esculetin-6-β-D-glucopyranoside, 6,7-Dihydroxycoumarin 6-glucoside sesquihydrate[2] |

| Property | Description |

| Appearance | White to cream powder or crystalline powder.[1] |

| Solubility | Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][3] |

| Storage | Store at 10°C - 25°C, protected from light.[4] |

| Optical Rotation | -36.0° to -42.0° (c=5 in pyridine) |

Pharmacological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied. These effects are primarily attributed to its ability to modulate key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Antioxidant Activity

Esculin is a potent antioxidant, capable of scavenging various free radicals. Its antioxidant mechanism is also linked to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

| Assay | Result (IC₅₀/EC₅₀) |

| DPPH Radical Scavenging | 0.141 µM[5] |

| O₂•⁻ Radical Scavenging | 69.27 µg/ml |

| NO• Radical Scavenging | 8.56 µg/ml |

Anti-inflammatory Activity

Esculin exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the bioactivity of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated reverse-phase HPLC (RP-HPLC) method is used for the determination of esculin in biological samples.

-

Column: RP C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[4]

-

Mobile Phase: A gradient of 0.075% acetic acid in water (Solvent A) and 90% acetonitrile in Solvent A (Solvent B).[2][4]

-

Sample Preparation: Plasma samples are pretreated by solid-phase extraction.[2][4]

DPPH Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay measures the capacity of Esculin to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagents: DPPH solution in methanol (e.g., 0.004%).

-

Procedure:

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This in vitro assay assesses the ability of Esculin to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Line: RAW 264.7 murine macrophages.

-

Procedure:

-

Seed RAW 264.7 cells in a culture plate.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 18-24 hours).[8]

-

Collect the cell culture supernatant to measure the levels of nitric oxide (using the Griess reagent) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.

References

- 1. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 2. HPLC Determination of Esculin and Esculetin in Rat Plasma for Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] HPLC Determination of Esculin and Esculetin in Rat Plasma for Pharmacokinetic Studies. | Semantic Scholar [semanticscholar.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Solubility Profile of Esculin Sesquihydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Esculin sesquihydrate in dimethyl sulfoxide (DMSO) and other common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles essential quantitative data, details established experimental protocols for solubility determination, and visualizes the key signaling pathways influenced by Esculin.

Executive Summary

This compound, a coumarin glucoside, is a natural compound with a range of biological activities, including antioxidant and anti-inflammatory properties. Its utility in preclinical research and drug discovery necessitates a thorough understanding of its solubility characteristics to ensure accurate and reproducible experimental outcomes. This guide offers a centralized resource for the solubility of this compound, alongside standardized methodologies for its determination and an overview of its interaction with critical cellular signaling pathways.

Quantitative Solubility Data

The solubility of this compound varies across different organic solvents. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that for some solvents, only qualitative data are available in the public domain.

| Solvent | Solubility (mg/mL) | Remarks |

| Dimethyl Sulfoxide (DMSO) | ~16[1], 10[2], 60[3] | Soluble.[4] Heating and ultrasonication can aid dissolution.[2] |

| Methanol | ~50 | Soluble in hot methanol.[5] |

| Dimethylformamide (DMF) | ~25[1] | |

| Ethanol | ~3[1] | Soluble.[5] |

| Chloroform | Soluble[4] | Slightly soluble.[5] |

| Dichloromethane | Soluble[4] | |

| Ethyl Acetate | Soluble[4] | |

| Acetone | Soluble[4] | |

| Pyridine | c = 5% | Used for optical activity measurements. |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5[1] | |

| Water | Slightly soluble[3][5] | Soluble in hot water.[5] |

Note: The variability in reported DMSO solubility may be attributed to differences in experimental conditions such as temperature, purity of the compound, and the specific hydrate form.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for the preparation of stock solutions and experimental assays. The following are standardized methods that can be employed to determine the solubility of this compound.

Shake-Flask Method (OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Glass flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a flask containing the solvent. The excess solid should be visible.

-

Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can be conducted to determine the time required to reach equilibrium.

-

After equilibration, allow the solution to stand to let the undissolved solid settle.

-

Carefully collect a sample of the supernatant. It is crucial to avoid aspirating any solid particles. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original solubility in mg/mL.

References

Esculin Sesquihydrate: A Comprehensive Technical Review of its Pharmacological Properties and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculin sesquihydrate, a coumarin glucoside hydrate derived from the bark of the horse chestnut tree (Aesculus hippocastanum) and other plants, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its anti-inflammatory, antioxidant, and vasoprotective properties. We delve into the molecular mechanisms underlying these effects, primarily the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This document summarizes key quantitative data from various studies into structured tables for comparative analysis and outlines detailed experimental protocols for the major assays used to characterize its activity. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to provide a clear and concise understanding of the research landscape surrounding this promising natural compound.

Introduction

Esculin (also known as Aesculin) is a naturally occurring coumarin glucoside. In its hydrated form, this compound, it presents as a stable, crystalline solid.[1] Traditionally used in herbal medicine, modern scientific investigation has begun to systematically validate and elucidate the therapeutic potential of esculin. Its biological activities are extensive, ranging from anti-inflammatory and antioxidant effects to antidiabetic and potential anticancer properties.[2][3] This review aims to consolidate the current body of research on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Pharmacological Activities

Anti-inflammatory Activity

Esculin has demonstrated significant anti-inflammatory effects in a variety of preclinical models. In vivo studies have shown its efficacy in reducing edema in xylene-induced ear models in mice and carrageenan-induced paw edema in rats.[2] It also shows a protective effect in carrageenan-induced pleurisy.[2] The anti-inflammatory action is largely attributed to its ability to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS).[4]

Antioxidant Activity

Esculin is a potent antioxidant, capable of scavenging a variety of reactive oxygen species. Its antioxidant capacity has been quantified through various assays, demonstrating its ability to neutralize free radicals. This activity is believed to be a key contributor to its other therapeutic effects, protecting cells from oxidative stress-induced damage.[3]

Vasoprotective and Antidiabetic Effects

Esculin is recognized for its vasoprotective properties and has been explored for its potential in managing diabetic complications.[4] Research indicates that it can ameliorate cognitive impairment in experimental models of diabetic nephropathy, suggesting a neuroprotective role in the context of diabetes.[5]

Quantitative Data Summary

To facilitate a comparative analysis of the existing research, the following tables summarize the key quantitative data reported for esculin.

Table 1: Pharmacokinetic Parameters of Esculin in Rats

| Parameter | Value | Route of Administration | Dosage | Reference |

| Cmax (Maximum Plasma Concentration) | 739.5 ± 32.4 ng/mL | Oral | 120 mg/kg | [6] |

| Cmax | 1850.39 ± 129.71 ng/mL | Oral | 100 mg/kg | [7] |

| tmax (Time to Cmax) | 0.17 ± 0.02 h | Oral | 120 mg/kg | [6] |

| tmax | 10.25 ± 0.03 h | Oral | 100 mg/kg | [7] |

| t½ (Half-life) | 1.21 ± 0.03 h | Oral | 120 mg/kg | [6] |

| Bioavailability | 0.62% | Oral vs. IV | N/A | [8] |

Table 2: In Vitro Antioxidant Activity of Esculin

| Assay | IC50/SC50 Value | Reference |

| O2•− Scavenging | 69.27 µg/mL | [3] |

| NO• Scavenging | 8.56 µg/mL | [3] |

| DPPH Radical Scavenging | 0.141 µM | [3] |

IC50/SC50: The concentration required to inhibit or scavenge 50% of the target molecules.

Mechanism of Action: Signaling Pathways

The anti-inflammatory and antioxidant effects of esculin are primarily mediated through its interaction with key intracellular signaling pathways.

Inhibition of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals. Esculin has been shown to inhibit the phosphorylation and subsequent activation of key MAPK proteins, such as p38, JNK, and ERK, in response to inflammatory triggers like LPS.[9] This inhibition prevents the downstream activation of transcription factors like AP-1, leading to a reduction in the expression of pro-inflammatory genes.

Caption: Esculin inhibits the MAPK signaling cascade.

Attenuation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is another central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Esculin has been demonstrated to inhibit the degradation of IκB, thereby preventing NF-κB activation and subsequent inflammation.[4]

Caption: Esculin's inhibitory effect on the NF-κB pathway.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of this compound.

In Vivo Anti-inflammatory Models

-

Xylene-Induced Mouse Ear Edema:

-

Administer esculin (or vehicle control) to mice, typically via oral gavage.

-

After a set pre-treatment time (e.g., 60 minutes), apply a standard volume of xylene to the anterior and posterior surfaces of one ear.

-

After a specified time (e.g., 30 minutes), sacrifice the animals and collect circular sections from both the treated and untreated ears.

-

Weigh the ear punches and calculate the difference in weight between the treated and untreated ears to determine the extent of edema.

-

The percentage inhibition of inflammation is calculated by comparing the esculin-treated group to the vehicle-treated group.

-

-

Carrageenan-Induced Rat Paw Edema:

-

Measure the initial paw volume of rats using a plethysmometer.

-

Administer esculin (or vehicle) orally.

-

After 1 hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Calculate the percentage increase in paw volume and the percentage inhibition of edema for the esculin-treated groups compared to the control group.

-

In Vitro Anti-inflammatory Assays

-

Cell Culture and Treatment:

-

Culture murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages in appropriate media (e.g., DMEM with 10% FBS).

-

Pre-treat the cells with various concentrations of esculin for a specified time (e.g., 1 hour).

-

Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium.

-

Incubate for a further period (e.g., 24 hours).

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant after the incubation period.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Western Blot Analysis for MAPK and NF-κB Pathways:

-

After cell treatment, lyse the cells and extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of p38, JNK, ERK, and IκBα, as well as an antibody for a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities to determine the level of protein phosphorylation.

-

Antioxidant Assays

-

DPPH Radical Scavenging Assay:

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Mix various concentrations of esculin with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

The percentage of scavenging activity is calculated, and the IC50 value is determined.

-

Conclusion

This compound is a natural compound with a compelling profile of pharmacological activities, particularly in the realms of anti-inflammatory and antioxidant action. The research to date strongly supports its potential as a lead compound for the development of new therapeutics for a range of inflammatory and oxidative stress-related diseases. The well-defined mechanisms of action, involving the inhibition of the MAPK and NF-κB signaling pathways, provide a solid foundation for further investigation. This technical guide serves as a comprehensive resource to aid researchers in designing and conducting further studies to fully unlock the therapeutic potential of this compound. Future research should focus on more extensive preclinical and clinical studies to validate its efficacy and safety in human populations.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Esculin exhibited anti-inflammatory activities in vivo and regulated TNF-α and IL-6 production in LPS-stimulated mouse peritoneal macrophages in vitro through MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Sensitive and Selective Method for Determination of Aesculin in Cortex Fraxini by Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry and Application in Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Health and Safety of Esculin Sesquihydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical health and safety information for handling Esculin sesquihydrate in a laboratory and drug development setting. The following sections detail the compound's properties, potential hazards, handling procedures, and emergency protocols, supported by quantitative data and clear visual workflows.

Chemical and Physical Properties

This compound is a coumarin glycoside.[1] It typically appears as a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 66778-17-4 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₅H₁₆O₉ · 1.5H₂O or C₃₀H₃₈O₂₁ | [1][2][5][6][7] |

| Molecular Weight | ~367.3 g/mol (anhydrous basis) or ~734.6 g/mol (sesquihydrate) | [5][7] |

| Appearance | White to off-white or cream powder/crystalline powder | [1][6] |

| Melting Point | 203-205 °C | |

| Solubility | Slightly soluble in water. Soluble in hot methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [2][8] |

| Bulk Density | ≈ 200 kg/m ³ | [2] |

Toxicological Data and Hazard Identification

The toxicological profile of this compound indicates that while it is not classified as hazardous under some regulations, other sources suggest it may pose certain risks.[2][3][4][7] One supplier classifies it as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[3] Another suggests it is irritating to the eyes, respiratory system, and skin.[9] Long-term exposure to high dust concentrations may lead to changes in lung function.[9]

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

Note: Classifications may vary by supplier. This table represents the most comprehensive hazard profile identified.[3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is essential to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Ensure good ventilation of the workstation.[2] Use only outdoors or in a well-ventilated area.[3]

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4] Safety goggles with side-shields are recommended.[3]

-

Hand Protection: Wear suitable protective gloves (e.g., polychloroprene, nitrile rubber, butyl rubber).[3][9]

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4][9] An impervious clothing or a P.V.C. apron is recommended.[3][9]

-

Respiratory Protection: Not required under normal use conditions with adequate ventilation.[4][10] If dust is generated, a suitable respirator should be used.[3]

General Hygiene and Handling Practices

Storage Conditions

-

Avoid direct sunlight, air contact, and moisture.[2]

Experimental Protocols

While specific experimental protocols for the toxicological assessment of this compound were not detailed in the provided search results, the classifications suggest that standard OECD guidelines for acute oral toxicity (e.g., OECD 423), skin irritation (e.g., OECD 404), and eye irritation (e.g., OECD 405) were likely followed. Researchers should refer to these standardized methods when designing their own safety assessments.

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, seek medical attention.[2][3] |

| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2][3] |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][3][4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or a doctor if you feel unwell.[2][3] |

Accidental Release Measures

-

Minor Spills: Clean up all spills immediately. Avoid breathing dust and contact with skin and eyes.[9] Mechanically recover the product (sweep or shovel) into a suitable, dry container.[2]

-

Major Spills: Evacuate unnecessary personnel.[2] Alert emergency responders.[9] Wear appropriate PPE, including respiratory protection.[9] Prevent the product from entering drains or water courses.[3][7]

-

Cleaning: Absorb solutions with inert solid materials like clay or diatomaceous earth.[2][3] Decontaminate surfaces by scrubbing with alcohol.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, foam, or carbon dioxide.[2][3]

-

Hazards from Combustion: May emit toxic fumes (carbon monoxide, carbon dioxide) under fire conditions.[9]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[2][3]

Visual Workflow and Pathway Diagrams

To further aid in the safe handling and emergency response for this compound, the following diagrams have been generated.

Caption: Workflow for the safe handling of this compound powder.

Caption: First-aid response flowchart for this compound exposure.

References

- 1. CAS 66778-17-4: this compound | CymitQuimica [cymitquimica.com]

- 2. lobachemie.com [lobachemie.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C30H38O21 | CID 131675424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A11624.06 [thermofisher.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. This compound | CAS:66778-17-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes and Protocols: Esculin Hydrolysis Assay for Bacterial Identification

Audience: Researchers, scientists, and drug development professionals.

Introduction

The esculin hydrolysis test is a crucial biochemical assay used for the presumptive identification of various bacterial species, particularly for differentiating Enterococcus species and Group D Streptococci from other non-Group D Streptococci.[1][2][3] The assay determines the ability of a microorganism to hydrolyze the glycoside esculin in the presence of bile.[4][5] This capability is a key characteristic for the identification of certain bacteria.[3]

Principle of the Esculin Hydrolysis Assay

Esculin, a glucoside derived from the horse chestnut tree, can be hydrolyzed by bacteria possessing the enzyme β-glucosidase (esculinase) into two products: glucose and esculetin.[6][7] The esculin hydrolysis test is often performed on a selective and differential medium called Bile Esculin Agar (BEA).[3][4] This medium contains oxgall (bile) to inhibit the growth of most Gram-positive bacteria, except for enterococci and Group D streptococci.[2][8]

The key reaction involves the newly formed esculetin, which reacts with ferric citrate present in the medium to form a dark brown or black phenolic iron complex.[1][9] Therefore, a positive result is indicated by the blackening of the medium surrounding the bacterial growth.[5][10]

The biochemical pathway can be summarized as follows: Esculin + Acid → β-D-glucose + Esculetin Esculetin + Fe³⁺ → Dark Brown to Black Complex[4][9]

Experimental Protocols

This section provides detailed methodologies for performing the esculin hydrolysis assay using Bile Esculin Agar (BEA) plates or slants.

-

Bile Esculin Agar (BEA) plates or slants

-

Sterile inoculating loops or needles

-

Incubator (35-37°C)

-

Pure bacterial culture (18-24 hours old)

-

Quality control organisms (e.g., Enterococcus faecalis as a positive control, Streptococcus pyogenes as a negative control)

Bile Esculin Agar is a solid medium used for the presumptive identification of enterococci and group D streptococci.[2]

Composition per 1000 mL of distilled water:

| Component | Amount |

|---|---|

| Beef Extract | 3.0 g |

| Gelatin Peptone | 5.0 g |

| Oxgall (Bile) | 40.0 g |

| Esculin | 1.0 g |

| Ferric Ammonium Citrate | 0.5 g |

| Agar | 15.0 g |

Instructions:

-

Suspend 64.5 grams of the dehydrated medium in 1000 mL of distilled water.[11]

-

Heat the mixture to boiling to dissolve the medium completely.[11]

-

Dispense the medium into tubes for slants or flasks for plates.

-

Sterilize by autoclaving at 121°C for 15 minutes.[11]

-

For slants, allow the tubed medium to solidify in a slanted position. For plates, cool the medium to 45-50°C and pour into sterile Petri dishes.[11]

-

Store the prepared media at 2-8°C and protect from light.[8]

-

Allow the Bile Esculin Agar medium to equilibrate to room temperature before inoculation.[8]

-

Using a sterile inoculating loop or needle, pick 2-3 well-isolated colonies from a pure 18-24 hour culture.[2]

-

For BEA plates: Streak the inoculum over a small area of the agar surface.

-

For BEA slants: Inoculate the surface of the slant in a serpentine (S-shaped) motion.[9]

-

Incubate the inoculated medium aerobically at 35-37°C for 18-24 hours. Some organisms may require up to 72 hours for a positive result.[2][8]

-

Positive Result: Blackening of the medium surrounding the growth, or blackening of more than half of the slant, indicates a positive result for esculin hydrolysis.[5][9][10] This signifies that the bacterium can grow in the presence of bile and hydrolyze esculin.

-

Negative Result: No blackening of the medium, or blackening of less than half of the slant, indicates a negative result.[9] Growth on the medium without a color change indicates that the bacterium is bile-tolerant but does not hydrolyze esculin. No growth indicates that the bacterium is inhibited by bile.

Data Presentation

The following table summarizes the expected results for common bacterial species in the esculin hydrolysis assay.

| Bacterial Species | Expected Result on Bile Esculin Agar | Interpretation |

| Enterococcus faecalis | Growth with blackening of the medium | Positive for esculin hydrolysis[1] |

| Enterococcus faecium | Growth with blackening of the medium | Positive for esculin hydrolysis[1] |

| Group D Streptococci (S. bovis group) | Growth with blackening of the medium | Positive for esculin hydrolysis |

| Non-Group D Streptococci (S. pyogenes) | No growth or growth without blackening | Negative for esculin hydrolysis[10] |

| Listeria monocytogenes | Growth with blackening of the medium | Positive for esculin hydrolysis[4] |

| Klebsiella pneumoniae | Growth with blackening of the medium | Positive for esculin hydrolysis[8] |

| Enterobacter species | Growth with blackening of the medium | Positive for esculin hydrolysis[8] |

| Serratia species | Growth with blackening of the medium | Positive for esculin hydrolysis[8] |

| Escherichia coli | Growth without blackening (or delayed reaction) | Negative for esculin hydrolysis (or weak positive after prolonged incubation)[1][10] |

Quality Control

For reliable results, it is essential to perform quality control testing with known organisms.

-

Positive Control: Enterococcus faecalis (ATCC 29212) should show growth and blackening of the medium.

-

Negative Control: Streptococcus pyogenes (ATCC 19615) should show no growth or growth without blackening of the medium.

Limitations

-

Some organisms may exhibit poor growth on this medium due to specific nutritional requirements.[4]

-

A heavy inoculum may lead to false-positive results by overcoming the inhibitory effect of bile.[4][10]

-

Some bacteria that produce hydrogen sulfide (H₂S) can cause blackening of the medium, potentially leading to a false-positive interpretation.[9][10]

-

Certain strains of Staphylococcus, Aerococcus, and Listeria monocytogenes can also grow in the presence of bile and hydrolyze esculin.[4][10]

Visualizations

Caption: Workflow of the Esculin Hydrolysis Assay.

Caption: Biochemical pathway of esculin hydrolysis.

References

- 1. microbenotes.com [microbenotes.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. microbenotes.com [microbenotes.com]

- 4. microbiologyinfo.com [microbiologyinfo.com]